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Compound of Interest

Compound Name: Ezetimibe D4

Cat. No.: B15616444 Get Quote

Ezetimibe-D4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ezetimibe-D4 is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. It

serves as an indispensable tool in clinical and preclinical research, primarily as an internal

standard for the quantification of Ezetimibe in biological matrices using mass spectrometry-

based assays.[1][2] The substitution of four hydrogen atoms with deuterium on the fluorophenyl

ring provides a distinct mass shift, enabling precise and accurate measurement of the parent

drug without interfering with its chemical properties. This technical guide provides an in-depth

overview of the chemical structure, properties, synthesis, and analytical applications of

Ezetimibe-D4.

Chemical Structure and Properties
Ezetimibe-D4 is structurally identical to Ezetimibe, with the exception of four deuterium atoms

on one of the p-fluorophenyl rings.

Chemical Structure:

Table 1: Physicochemical Properties of Ezetimibe-D4
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Property Value Reference(s)

Chemical Formula C₂₄H₁₇D₄F₂NO₃ [3][4]

Molecular Weight 413.45 g/mol [5]

IUPAC Name

(3R,4S)-1-(4-fluorophenyl-

2,3,5,6-d4)-3-[(3S)-3-(4-

fluorophenyl)-3-

hydroxypropyl]-4-(4-

hydroxyphenyl)azetidin-2-one

[6]

CAS Number 1093659-89-2, 1093659-90-5 [7][8]

Appearance White to off-white solid [6]

Melting Point 152-154 °C [8]

Solubility
DMSO (Slightly), Ethyl Acetate

(Slightly), Methanol (Slightly)
[6]

Purity Typically ≥98% [8]

Isotopic Purity
Typically ≥99% deuterated

forms (d1-d4)
[3]

Note on CAS Numbers: Both CAS numbers 1093659-89-2 and 1093659-90-5 are used in

literature and commercial listings for Ezetimibe-D4. The specific distinction may relate to the

precise location of the deuterium atoms on the phenyl ring, though they are generally used

interchangeably for the tetradeuterated compound on the N-phenyl ring.[7][9][10]

Mechanism of Action of Ezetimibe
Ezetimibe, and by extension Ezetimibe-D4, exerts its lipid-lowering effect by inhibiting the

absorption of cholesterol from the small intestine. The primary molecular target is the Niemann-

Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of

enterocytes.[11] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary

cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the

liver. This leads to an upregulation of hepatic LDL receptors, which increases the clearance of

LDL-cholesterol from the bloodstream.
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Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

Synthesis of Ezetimibe-D4
The synthesis of Ezetimibe-D4 typically involves a multi-step process, with the key step being

the introduction of deuterium atoms. A common strategy is to utilize a deuterated starting

material, such as [2H5]fluorobenzene, to construct the deuterated p-fluorophenyl moiety of the

Ezetimibe molecule. One reported synthesis involves a seven-step sequence to produce

[2H4]Ezetimibe with a good overall yield.[1][12]
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Caption: High-level workflow for the synthesis of Ezetimibe-D4.

Experimental Protocols
Quantification of Ezetimibe in Human Plasma using LC-
MS/MS
This protocol outlines a general method for the determination of Ezetimibe in human plasma

using Ezetimibe-D4 as an internal standard.
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a. Sample Preparation (Liquid-Liquid Extraction)

To 200 µL of human plasma in a polypropylene tube, add 20 µL of Ezetimibe-D4 internal

standard solution (e.g., 50 ng/mL in methanol).

Vortex the sample for 10 seconds.

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and

dichloromethane).

Vortex for 5 minutes to ensure thorough mixing.

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

Transfer the upper organic layer to a clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic Conditions

HPLC System: Agilent 1200 series or equivalent.

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid

or 10 mM ammonium acetate.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

c. Mass Spectrometric Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or

equivalent).

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Multiple Reaction Monitoring (MRM) Transitions:

Ezetimibe: m/z 408.3 → 271.1

Ezetimibe-D4: m/z 412.0 → 275.1[13]

Optimization: Ion source parameters such as declustering potential, collision energy, and ion

spray voltage should be optimized for maximum sensitivity.

Quality Control of Ezetimibe-D4 Reference Standard
The quality of Ezetimibe-D4 as an internal standard is critical for accurate bioanalysis. The

following tests are typically performed and documented in a Certificate of Analysis.

a. Identity Confirmation

¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of deuterium

labeling. The absence of specific proton signals in the ¹H NMR spectrum confirms

deuteration.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

b. Purity Assessment

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity by

assessing the peak area percentage of the main component against any impurities. A typical

method would use a C18 column with a UV detector.

Residual Solvents: Gas chromatography (GC) is used to quantify any residual solvents from

the synthesis process.

Water Content: Karl Fischer titration is used to determine the water content.
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c. Isotopic Purity Determination

Mass Spectrometry (MS): The isotopic enrichment is determined by analyzing the mass

spectrum of the compound. The relative intensities of the ions corresponding to the

deuterated (M+4) and non-deuterated (M) species are measured to calculate the percentage

of isotopic purity.

Identity Confirmation Purity Assessment Isotopic Purity

Ezetimibe-D4 Sample

¹H & ¹³C NMR Mass Spectrometry HPLC (Chemical Purity) GC (Residual Solvents) Karl Fischer (Water Content) Mass Spectrometry

Certificate of Analysis
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Caption: Quality control workflow for Ezetimibe-D4 reference standard.

Conclusion
Ezetimibe-D4 is a crucial analytical tool for the accurate quantification of Ezetimibe in biological

samples. Its well-defined chemical structure, distinct mass, and similar physicochemical

properties to the parent drug make it an ideal internal standard for LC-MS/MS applications. A

thorough understanding of its synthesis, quality control, and analytical application, as detailed

in this guide, is essential for researchers and drug development professionals to ensure the

generation of reliable and reproducible data in pharmacokinetic and metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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